

3-Aminotyrosine: A Versatile Probe for Elucidating Enzyme Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Tyr(3-NH₂)-OH dihydrochloride hydrate*

Cat. No.: *B7800705*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

The study of enzyme mechanisms is fundamental to understanding biological processes and is a cornerstone of modern drug development. Probing the intricate details of catalytic cycles, including the transient intermediates and electron transfer pathways, requires sophisticated tools. Among the arsenal of techniques available to researchers, the use of unnatural amino acids has emerged as a powerful strategy. This guide focuses on 3-aminotyrosine (3-AT), a non-canonical amino acid that has proven invaluable in the study of enzyme mechanisms, particularly those involving redox-active tyrosine residues.

Introduction to 3-Aminotyrosine

3-Aminotyrosine is a derivative of the canonical amino acid L-tyrosine, with an amino group substituted at the 3-position of the phenyl ring.^[1] This seemingly subtle modification imparts unique spectroscopic and electrochemical properties that make it an exceptional probe for investigating enzymatic reactions. Its ability to be site-specifically incorporated into proteins allows for the precise replacement of native tyrosine residues, enabling detailed mechanistic studies.^{[2][3][4]}

Core Applications in Enzyme Mechanism Studies

The utility of 3-aminotyrosine in enzymology is multifaceted, with key applications including:

- **Spectroscopic Probe for Redox-Active Tyrosines:** Tyrosyl radicals are critical intermediates in a variety of enzymatic reactions.[2][5][6] 3-AT serves as an excellent spectroscopic handle to study these transient species. The aminotyrosyl radical ($\text{NH}_2\text{Y}\bullet$) exhibits distinct UV-visible and electron paramagnetic resonance (EPR) spectra, allowing for its detection and characterization within an enzyme's active site.[4]
- **Trapping of Enzyme Intermediates:** The lower reduction potential of 3-AT compared to tyrosine allows it to act as a thermodynamic sink, effectively trapping radical intermediates that would otherwise be too short-lived to observe.[2] This has been instrumental in studying the proton-coupled electron transfer (PCET) pathway in enzymes like E. coli ribonucleotide reductase (RNR).[2][3][4]
- **Probing Protein-Protein Interactions:** The unique spectral properties of 3-AT can be leveraged in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions with high sensitivity.[7][8]
- **Designer Enzymes:** The catalytic properties of the amino group in 3-AT can be harnessed to create novel designer enzymes for applications in biocatalysis.[9]

Quantitative Data

The following tables summarize key quantitative data for 3-aminotyrosine and its application in studying enzyme mechanisms, primarily focusing on its use in E. coli ribonucleotide reductase (RNR).

Table 1: Physicochemical and Spectroscopic Properties of 3-Aminotyrosine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	196.20 g/mol	[1]
Formal Reduction Potential (E°) of NH ₂ Y ₃₂ (O•/OH)	395 ± 7 mV at pH 7.08	[2][5]
ΔE° between NH ₂ Y ₃₂ (O•/OH) and Y ₃₂ (O•/OH)	-587 ± 8 mV	[2]
Molar Extinction Coefficient (ε) of NH ₂ Y ₇₃₁ •	11,000 M ⁻¹ cm ⁻¹ at 320 nm	[4]
Molar Extinction Coefficient (ε) of NH ₂ Y ₇₃₀ •	10,500 M ⁻¹ cm ⁻¹ at 325 nm	[4]

Table 2: Kinetic Data for Aminotyrosyl Radical (NH₂Y•) Formation in E. coli RNR Mutants

RNR Mutant	Substrate/Effector	k _{fast} (s ⁻¹)	k _{slow} (s ⁻¹)	Turnover Number (k _{cat}) (s ⁻¹)	Reference
Y ₃₅₆ NH ₂ Y-β2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3][10]
Y ₇₃₁ NH ₂ Y-α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3][10]
Y ₇₃₀ NH ₂ Y-α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 3-aminotyrosine to study enzyme mechanisms.

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine into Proteins

This protocol is based on the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair to incorporate 3-AT in response to an amber stop codon (TAG).[2][11]

1. Plasmid Preparation:

- A pET-based expression vector encoding the target protein with a TAG codon at the desired tyrosine position is required.
- A second plasmid, such as pEVOL-NH₂Y-RS, encoding the engineered *Methanocaldococcus jannaschii* tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA is also needed.^[2]

2. Transformation:

- Co-transform competent *E. coli* cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-NH₂Y-RS plasmid.

3. Protein Expression:

- Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics at 37°C.
- When the culture reaches an OD₆₀₀ of ~0.6-0.8, induce protein expression with IPTG.
- Simultaneously, add 3-aminotyrosine to the culture medium to a final concentration of 1-2 mM.
- Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

4. Protein Purification:

- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press in a suitable lysis buffer.
- Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

Protocol 2: Stopped-Flow UV-Visible Spectroscopy for Radical Intermediate Detection

This protocol is used to monitor the formation of the aminotyrosyl radical in real-time.^[4]

1. Sample Preparation:

- Prepare the purified enzyme containing 3-aminotyrosine in a suitable buffer.
- Prepare a second solution containing the substrate and any necessary allosteric effectors.

2. Stopped-Flow Measurement:

- Use a stopped-flow spectrophotometer to rapidly mix the enzyme solution with the substrate/effector solution.
- Monitor the change in absorbance at the characteristic wavelength for the aminotyrosyl radical (e.g., 320-325 nm).[4]
- Collect data over a time course appropriate for the reaction kinetics.

3. Data Analysis:

- Fit the resulting kinetic traces to a suitable model (e.g., single or double exponential) to determine the rate constants for radical formation.

Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to characterize the radical species and its environment.[2][4]

1. Sample Preparation:

- Mix the 3-AT containing enzyme with its substrate and effectors to initiate the reaction.
- After a specific time, rapidly freeze-quench the reaction in liquid nitrogen or isopentane to trap the radical intermediate.[2]

2. EPR Measurement:

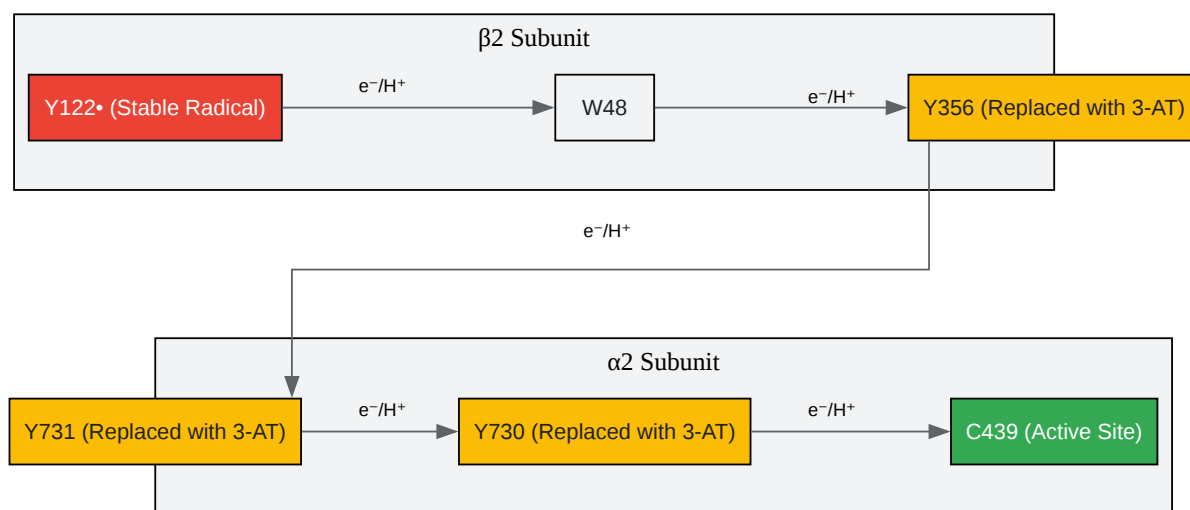
- Transfer the frozen sample to a pre-cooled EPR tube.
- Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[4]

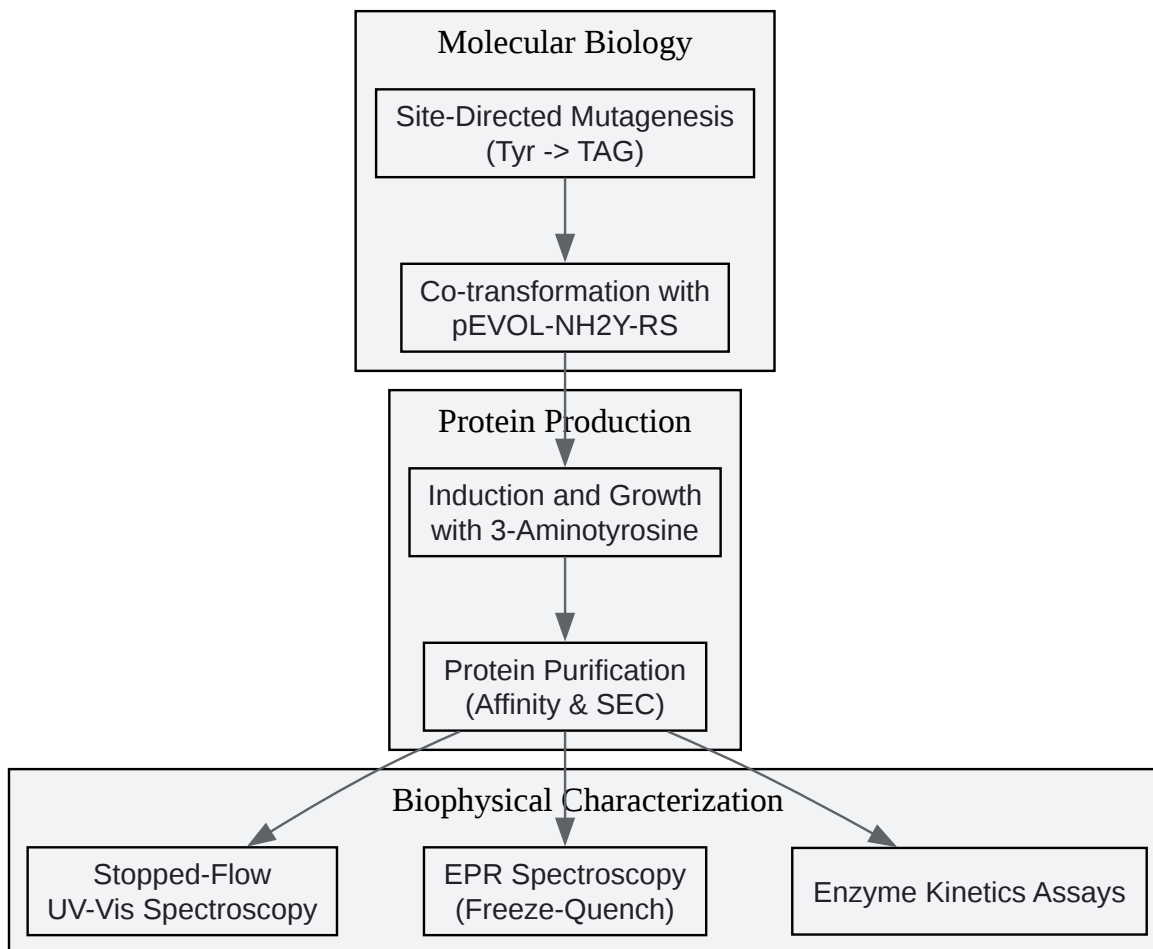
3. Data Analysis:

- Analyze the EPR spectrum to determine the g-value and hyperfine coupling constants, which provide information about the electronic structure and environment of the aminotyrosyl radical.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 3-aminotyrosine in studying enzyme mechanisms.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminotyrosine | C₉H₁₂N₂O₃ | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Properties of Site-Specifically Incorporated 3-Aminotyrosine in Proteins to Study Redox-Active Tyrosines: E. coli Ribonucleotide Reductase as a Paradigm - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of radical intermediate formation and deoxynucleotide production in 3-aminotyrosine-substituted Escherichia coli ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 3 aminotyrosine to examine pathway dependence of radical propagation in Escherichia coli ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of Site-Specifically Incorporated 3-Aminotyrosine in Proteins To Study Redox-Active Tyrosines: Escherichia coli Ribonucleotide Reductase as a Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein | MDPI [mdpi.com]
- 7. research.unipd.it [research.unipd.it]
- 8. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Aminotyrosine: A Versatile Probe for Elucidating Enzyme Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800705#3-aminotyrosine-in-studying-enzyme-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com